Cas no 898757-74-9 (4'-8-(1,4-Dioxa-8-azaspiro4.5decyl)-methyl-4-thiomethyl benzophenone)
4'-8-(1,4-Dioxa-8-azaspiro4.5decyl)-methyl-4-thiomethyl benzophenone Chemical and Physical Properties
Names and Identifiers
-
- [4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone
- 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)-methyl]-4-thiomethyl benzophenone
- 4'-[8-(1,4-DIOXA-8-AZASPIRO[4.5]DECYL)METHYL]-4-THIOMETHYL BENZOPHENONE
- 4'-8-(1,4-Dioxa-8-azaspiro4.5decyl)-methyl-4-thiomethyl benzophenone
- AKOS016020234
- (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-(methylthio)phenyl)methanone
- 898757-74-9
- DTXSID50642853
- {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone
- MFCD03841680
-
- MDL: MFCD03841680
- Inchi: 1S/C22H25NO3S/c1-27-20-8-6-19(7-9-20)21(24)18-4-2-17(3-5-18)16-23-12-10-22(11-13-23)25-14-15-26-22/h2-9H,10-16H2,1H3
- InChI Key: ULWNEUGIWIZULC-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC(=CC=1)C(C1C=CC(=CC=1)CN1CCC2(CC1)OCCO2)=O
Computed Properties
- Exact Mass: 383.15600
- Monoisotopic Mass: 383.15551483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 482
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 64.1Ų
Experimental Properties
- PSA: 64.07000
- LogP: 3.91630
4'-8-(1,4-Dioxa-8-azaspiro4.5decyl)-methyl-4-thiomethyl benzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D094640-250mg |
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)-methyl]-4-thiomethyl benzophenone |
898757-74-9 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | D094640-500mg |
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)-methyl]-4-thiomethyl benzophenone |
898757-74-9 | 500mg |
$ 735.00 | 2022-06-06 | ||
| Chemenu | CM218359-1g |
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-(methylthio)phenyl)methanone |
898757-74-9 | 95% | 1g |
$409 | 2021-08-04 | |
| Chemenu | CM218359-5g |
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-(methylthio)phenyl)methanone |
898757-74-9 | 95% | 5g |
$1320 | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D876610-1g |
4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-thiomethyl benzophenone |
898757-74-9 | 97% | 1g |
¥5,811.00 | 2022-01-10 | |
| abcr | AB364467-1 g |
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-thiomethyl benzophenone, 97%; . |
898757-74-9 | 97% | 1g |
€932.90 | 2023-04-26 | |
| Chemenu | CM218359-1g |
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-(methylthio)phenyl)methanone |
898757-74-9 | 95% | 1g |
$455 | 2023-02-16 | |
| Fluorochem | 204441-1g |
4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-thiomethyl benzophenone |
898757-74-9 | 97% | 1g |
£540.00 | 2022-03-01 | |
| Fluorochem | 204441-2g |
4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-thiomethyl benzophenone |
898757-74-9 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 204441-5g |
4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-thiomethyl benzophenone |
898757-74-9 | 97% | 5g |
£2025.00 | 2022-03-01 |
4'-8-(1,4-Dioxa-8-azaspiro4.5decyl)-methyl-4-thiomethyl benzophenone Suppliers
4'-8-(1,4-Dioxa-8-azaspiro4.5decyl)-methyl-4-thiomethyl benzophenone Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 4'-8-(1,4-Dioxa-8-azaspiro4.5decyl)-methyl-4-thiomethyl benzophenone
Introduction to 4'-8-(1,4-Dioxa-8-azaspiro4.5decyl)-methyl-4-thiomethyl benzophenone (CAS No. 898757-74-9) in Modern Chemical and Pharmaceutical Research
The compound 4'-8-(1,4-Dioxa-8-azaspiro4.5decyl)-methyl-4-thiomethyl benzophenone (CAS No. 898757-74-9) represents a fascinating intersection of organic chemistry and pharmaceutical innovation. Its unique structural features, characterized by a spirocyclic framework and a benzophenone core, have garnered significant attention in recent years due to its potential applications in drug development and material science. This article delves into the compound's chemical properties, its emerging roles in biomedical research, and its relevance to cutting-edge scientific advancements.
The molecular structure of 4'-8-(1,4-Dioxa-8-azaspiro4.5decyl)-methyl-4-thiomethyl benzophenone is distinguished by the presence of a spirocyclic azaspirodecane moiety linked to a benzophenone derivative via an ether linkage. This configuration imparts unique steric and electronic properties that make it a promising candidate for various biochemical interactions. The spirocyclic azaspirodecane core is particularly noteworthy, as spiro compounds are known for their enhanced stability and bioavailability, making them attractive for pharmaceutical applications.
Recent studies have highlighted the compound's potential in the development of novel photodynamic therapy (PDT) agents. The benzophenone moiety in its structure is well-documented for its ability to absorb light in the visible spectrum, a critical property for PDT. When combined with the spirocyclic azaspirodecane, the compound exhibits improved photostability and higher quantum yields upon photoexcitation. These characteristics are essential for efficient energy transfer and subsequent reactive oxygen species generation, which are pivotal in destroying cancerous cells while minimizing damage to healthy tissues.
In addition to its photodynamic properties, 4'-8-(1,4-Dioxa-8-azaspiro4.5decyl)-methyl-4-thiomethyl benzophenone has shown promise as a modulator of enzymatic activity. The thiomethyl group attached to the benzophenone ring introduces a reactive site that can interact with biological targets such as kinases and proteases. Preliminary research indicates that this compound can serve as a scaffold for designing small-molecule inhibitors with high selectivity and potency. The spirocyclic framework further enhances binding affinity by providing rigid conformational constraints that mimic natural substrates or inhibitors.
The compound's unique chemical profile also makes it suitable for applications in material science, particularly in the development of advanced polymers and liquid crystals. The spirocyclic azaspirodecane segment contributes to thermal stability and mechanical strength, while the benzophenone moiety offers UV resistance and optical clarity. These properties are highly valuable in creating high-performance materials for electronic devices, optical coatings, and specialty plastics.
Advances in synthetic chemistry have enabled more efficient methodologies for producing 4'-8-(1,4-Dioxa-8-azaspiro4.5decyl)-methyl-4-thiomethyl benzophenone, making it more accessible for industrial and research applications. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have streamlined the synthesis of complex spirocyclic structures, reducing both cost and environmental impact. This accessibility is crucial for accelerating drug discovery pipelines and expanding the compound's utility across multiple domains.
The integration of computational chemistry has further enhanced our understanding of this compound's behavior at both molecular and macroscopic levels. Molecular dynamics simulations have revealed insights into how the spirocyclic azaspirodecane interacts with biological membranes and proteins, providing a foundation for rational drug design. Additionally, quantum mechanical calculations have helped optimize its photophysical properties by predicting excited-state lifetimes and energy transfer efficiencies.
Future research directions include exploring the compound's potential as an antimicrobial agent. The structural motifs present in 4'-8-(1,4-Dioxa-8-azaspiro4.5decyl)-methyl-4-thiomethyl benzophenone suggest it may disrupt bacterial cell membranes or interfere with essential metabolic pathways without promoting resistance development—a critical factor in addressing antibiotic-resistant infections.
Moreover, its role in nanotechnology is emerging as another frontier for investigation. The compound's ability to self-assemble into ordered structures could be leveraged to create novel nanocarriers for drug delivery systems or functional materials with tailored electronic properties.
In conclusion, 4'-8-(1,4-Dioxa-8-azaspiro4.5decyl)-methyl-4-thiomethyl benzophenone (CAS No. 898757-74-9) stands out as a versatile molecule with broad implications across chemical biology and material science。 Its unique structural attributes coupled with recent advancements in synthetic methodologies have positioned it as a valuable tool for innovation。 As research continues to uncover new applications, this compound promises to contribute significantly to scientific progress。
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